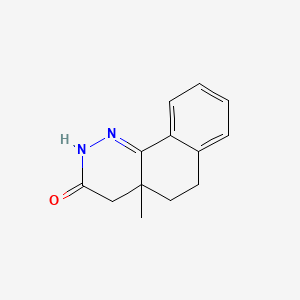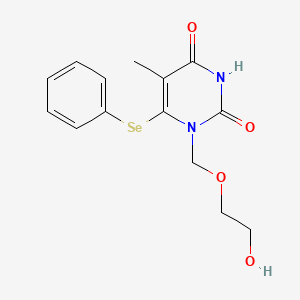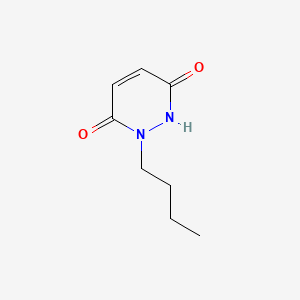
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is a chemical compound with the molecular formula C7H15Cl2N. It is a derivative of N-methyl-bis(2-chloropropyl)amine, which is known for its applications in various chemical processes. This compound is characterized by the presence of two chlorine atoms and an amine group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride typically involves the reaction of N-methyl-bis(2-chloropropyl)amine with an oxidizing agent. One common method is the oxidation of N-methyl-bis(2-chloropropyl)amine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to N-methyl-bis(2-chloropropyl)amine under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: N-methyl-bis(2-chloropropyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-bis(2-chloropropyl)amine: The parent compound, which lacks the N-oxide group.
Mechlorethamine: A related compound used in chemotherapy.
N,N-Dimethyl-bis(2-chloroethyl)amine: Another similar compound with different substituents.
Uniqueness
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
98429-89-1 |
|---|---|
Fórmula molecular |
C7H16Cl3NO |
Peso molecular |
236.6 g/mol |
Nombre IUPAC |
bis(2-chloropropyl)-hydroxy-methylazanium;chloride |
InChI |
InChI=1S/C7H16Cl2NO.ClH/c1-6(8)4-10(3,11)5-7(2)9;/h6-7,11H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
UOVBJMUDRZIYCR-UHFFFAOYSA-M |
SMILES canónico |
CC(C[N+](C)(CC(C)Cl)O)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


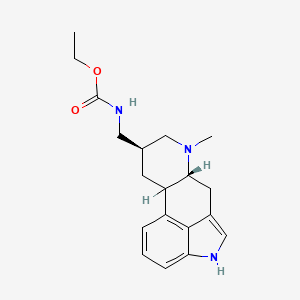
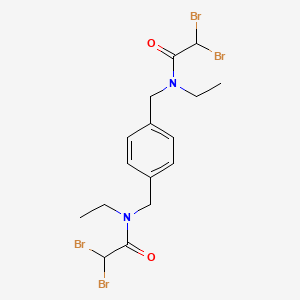
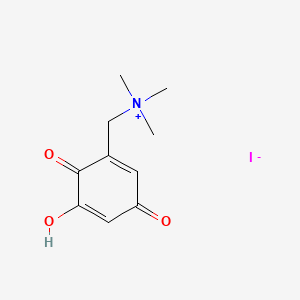


![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
